molecular formula C10H10N2O8S B11699657 N-[(4-nitrophenyl)sulfonyl]aspartic acid

N-[(4-nitrophenyl)sulfonyl]aspartic acid

Cat. No.: B11699657
M. Wt: 318.26 g/mol
InChI Key: XPVHQIBEIUHSFQ-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzenesulfonamido)butanedioic acid is an organic compound that features both a nitrobenzene sulfonamide group and a butanedioic acid moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrobenzenesulfonamido)butanedioic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butanedioic acid in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzenesulfonamido)butanedioic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrobenzenesulfonamido)butanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrobenzenesulfonamido)butanedioic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrobenzenesulfonamido)butanedioic acid is unique due to the presence of both the nitrobenzenesulfonamido group and the butanedioic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C10H10N2O8S

Molecular Weight

318.26 g/mol

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]butanedioic acid

InChI

InChI=1S/C10H10N2O8S/c13-9(14)5-8(10(15)16)11-21(19,20)7-3-1-6(2-4-7)12(17)18/h1-4,8,11H,5H2,(H,13,14)(H,15,16)

InChI Key

XPVHQIBEIUHSFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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